(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide is an organic compound that belongs to the class of cyanoenamides. This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH–) in its structure. The compound also contains a methoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde, malononitrile, and propargylamine.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form (E)-2-cyano-3-(2-methoxyphenyl)acrylonitrile.
Amidation: The next step involves the reaction of (E)-2-cyano-3-(2-methoxyphenyl)acrylonitrile with propargylamine under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted cyano derivatives.
Scientific Research Applications
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(2-methoxyphenyl)acrylonitrile: A precursor in the synthesis of (E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide.
(E)-4-(2-methoxyphenyl)-4-oxobut-2-enoic acid: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-14(17)12(10-15)9-11-6-4-5-7-13(11)18-2/h3-7,9H,1,8H2,2H3,(H,16,17)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXQPUSWBGRWMP-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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